Propylthiouracil

Description

6-n-propyl-2-thiouracil appears as odorless white crystalline powder of starch-like appearance. Bitter taste. Saturated solution is neutral or slightly acid to litmus. (NTP, 1992)

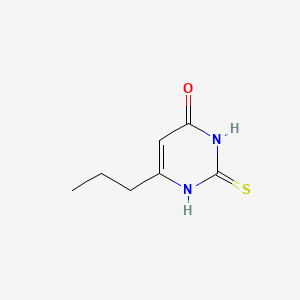

6-propyl-2-thiouracil is a pyrimidinethione consisting of uracil in which the 2-oxo group is substituted by a thio group and the hydrogen at position 6 is substituted by a propyl group. It has a role as an antithyroid drug, a carcinogenic agent, an antimetabolite, a hormone antagonist, an EC 1.14.13.39 (nitric oxide synthase) inhibitor, an antioxidant and an antidote to paracetamol poisoning. It is functionally related to a uracil.

A thiourea antithyroid agent. Propythiouracil inhibits the synthesis of thyroxine and inhibits the peripheral conversion of throxine to tri-iodothyronine. It is used in the treatment of hyperthyroidism. (From Martindale, The Extra Pharmacopeoia, 30th ed, p534)

This compound is a Thyroid Hormone Synthesis Inhibitor. The mechanism of action of this compound is as a Thyroid Hormone Synthesis Inhibitor.

This compound is an antithyroid medication used in the therapy of hyperthyroidism and Graves disease. This compound has been linked to serum aminotransferase elevations during therapy as well as to a clinically apparent, idiosyncratic liver injury that can be severe and even fatal.

This compound is a thiourea derivative with antithyroid property. This compound (PTU) interferes with the oxidation of iodine possibly by interaction with peroxidase or a peroxidase-mediated complex reaction, thereby inhibiting synthesis of thyroid hormones tri-iodothyronine (T3) and thyroxine (T4). In addition, this agent inhibits the Type I 5'-deiodinase (D1), an enzyme involved in the peripheral conversion of thyroxine to tri-iodothyronine. This results in decreased plasma triodothyronine concentrations and decreased entrance of thyroxine into cells thereby reducing thyroid hormone activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1947 and is indicated for hyperthyroidism and abnormality of the thyroid gland and has 3 investigational indications. This drug has a black box warning from the FDA.

This compound is only found in individuals that have used or taken this drug. It is a thiourea antithyroid agent. Propythiouracil inhibits the synthesis of thyroxine and inhibits the peripheral conversion of throxine to tri-iodothyronine. It is used in the treatment of hyperthyroidism. This compound binds to thyroid peroxidase and thereby inhibits the conversion of iodide to iodine. Thyroid peroxidase normally converts iodide to iodine (via hydrogen peroxide as a cofactor) and also catalyzes the incorporation of the resulting iodide molecule onto both the 3 and/or 5 positions of the phenol rings of tyrosines found in thyroglobulin. Thyroglobulin is degraded to produce thyroxine (T4) and tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Therefore this compound effectively inhibits the production of new thyroid hormones.

See also: Methylthiouracil (related).

Structure

3D Structure

Propriétés

IUPAC Name |

6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAHARQHSZJURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021209 | |

| Record name | 6-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propylthiouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.5 [ug/mL] (The mean of the results at pH 7.4), 1 part dissolves in about 900 parts water at 20 °C, in 100 parts boiling water, in 60 parts ethyl alc, in 60 parts acetone; practically insol in ether, chloroform, benzene; freely sol in aq soln of ammonia and alkali hydroxides, In water, 1204 mg/L at 25 °C, 4.66e-01 g/L | |

| Record name | SID855783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Propylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPYL THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylthiouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

... Small amounts of thiourea present as an impurity., Small amounts of thiourea may be present in propylthiouracil as an impurity. | |

| Record name | PROPYL THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder of starch-like appearance to eye and to touch | |

CAS No. |

51-52-5 | |

| Record name | Propylthiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylthiouracil [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylthiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721M9407IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYL THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylthiouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-221 °C, 219 °C | |

| Record name | Propylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPYL THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylthiouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propylthiouracil (PTU): A Deep Dive into its Mechanism of Action in Thyroid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylthiouracil (PTU) is a thioamide medication pivotal in the management of hyperthyroidism, most notably in Graves' disease.[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action primarily centered on the inhibition of thyroid hormone synthesis and peripheral conversion. This in-depth technical guide elucidates the core mechanisms of PTU, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support advanced thyroid research and drug development.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The principal mechanism of PTU is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][3] TPO catalyzes both the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[2][3] PTU effectively curtails the production of new thyroid hormones by interfering with these TPO-mediated reactions.[1]

Quantitative Data: TPO Inhibition

The inhibitory potency of PTU on TPO has been quantified in various in vitro studies.

| Parameter | Value | Species | Assay Method | Reference |

| IC50 | 1.2 µM | Rat | Amplex UltraRed (AUR)-TPO Assay | [4] |

| IC50 | 8.6 µM | Amphibian (Xenopus laevis) | T4 Release Inhibition Assay | [5] |

| IC50 | ~2 µM | Human | TPO Inhibition Assay | [5] |

Experimental Protocol: In Vitro TPO Inhibition Assay (Amplex UltraRed Method)

This protocol outlines a common method for assessing TPO inhibition in a 96-well format using rat thyroid microsomes.

Materials:

-

Rat thyroid microsomes (source of TPO)

-

This compound (PTU)

-

Amplex UltraRed (AUR) reagent (e.g., from a 10 mM DMSO stock)

-

Hydrogen peroxide (H2O2)

-

Potassium phosphate buffer (200 mM, pH 7.4)

-

96-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare Reagents:

-

Dilute the AUR stock solution in 200 mM phosphate buffer to the desired working concentration (e.g., 25 µM).

-

Prepare a fresh solution of H2O2 (e.g., 300 µM) in phosphate buffer.

-

Prepare a dose-response curve of PTU in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed a non-inhibitory level (e.g., 1%).

-

-

Assay Setup:

-

In each well of the 96-well plate, add the following in order:

-

75 µL of the AUR working solution.

-

10-15 µL of the rat thyroid microsomal protein (e.g., 12.5 µM final concentration).

-

The desired concentration of PTU or vehicle control.

-

100 µL of 200 mM potassium phosphate buffer.

-

-

-

Initiate Reaction:

-

Start the reaction by adding 25 µL of the H2O2 solution to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the rate of fluorescence increase over time. The reaction rate is indicative of TPO activity.

-

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each PTU concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the PTU concentration and fitting the data to a suitable dose-response curve.[4]

-

Signaling Pathway: Thyroid Hormone Synthesis and TPO Inhibition

References

- 1. This compound (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Propylthiouracil synthesis and purification for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Propylthiouracil (PTU)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (PTU), chemically known as 6-propyl-2-thiouracil, is a thionamide medication widely used in the management of hyperthyroidism, particularly Graves' disease.[1][2] Its primary mechanism of action involves the inhibition of the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3][4][5] Additionally, PTU inhibits the peripheral conversion of T4 to the more potent T3 by blocking the 5'-deiodinase enzyme.[1][3][6] This dual action makes it an important compound for both therapeutic use and biomedical research.

This guide provides a comprehensive overview of the laboratory-scale synthesis of PTU, detailed purification protocols, and methods for quality assessment.

Synthesis of this compound

The most common and established method for synthesizing this compound is the condensation reaction between a β-ketoester, such as ethyl 3-oxohexanoate (also known as ethyl butyroacetate), and thiourea.[1][7][8] This reaction is typically carried out in the presence of a base like sodium ethoxide or potassium carbonate.

Chemical Reaction

The synthesis proceeds via a cyclocondensation reaction. The thiourea acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of the β-ketoester to form the heterocyclic pyrimidine ring structure of PTU.

Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[7]

Materials:

-

Methyl 3-oxohexanoate (or ethyl 3-oxohexanoate)

-

Thiourea (CH₄N₂S)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of thiourea (1.04 g, 13.7 mmol) in deionized water (1.8 mL).

-

To this solution, add potassium carbonate (2.82 g, 20.4 mmol) and methyl 3-oxohexanoate (2.95 mL, 20.8 mmol).

-

Heat the reaction mixture to 70°C and then increase the temperature to 105°C.

-

Maintain stirring at 105°C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After 3 hours, cool the mixture to room temperature.

-

Dilute the cooled mixture with deionized water (7.5 mL).

-

Carefully acidify the solution by the dropwise addition of concentrated HCl (approx. 6.75 mL) until the pH is acidic, leading to the precipitation of the crude product.

-

Collect the resulting white-yellow precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold deionized water to remove any remaining salts and impurities.

-

Dry the crude this compound in a vacuum oven.

Data Presentation: Synthesis Parameters

| Parameter | Value | Reference |

| Starting Materials | Methyl 3-oxohexanoate, Thiourea | [7] |

| Base | Potassium Carbonate (K₂CO₃) | [7] |

| Solvent | Water | [7] |

| Reaction Temperature | 105 °C | [7] |

| Reaction Time | 3 hours | [7] |

| Reported Yield | 78% | [7] |

Purification of this compound

Purification of the crude PTU is essential to remove unreacted starting materials, by-products, and other impurities. The standard method for purifying solid organic compounds like PTU is recrystallization.

Solvent Selection

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data, water or alcohol-water mixtures are suitable for PTU.[9][10]

Table 1: this compound Solubility Data

| Solvent | Solubility (at 20°C) | Solubility (at boiling) | Reference |

| Water | 1.1 mg/mL | 10 mg/mL | [9] |

| Alcohol (Ethanol) | 16 mg/mL | Not specified | [9] |

| Acetone | 16 mg/mL | Not specified | [9] |

| 1 N NaOH | 50 mg/mL | Not specified | [9] |

| Ether, Chloroform, Benzene | Essentially insoluble | Essentially insoluble | [9][10] |

Experimental Protocol: Recrystallization

-

Transfer the crude, dried PTU to an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water (or a hot ethanol/water mixture) to the flask while heating on a hot plate. Add the solvent portion-wise until the PTU just dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it. Heat the solution briefly and then perform a hot filtration to remove the charcoal.

-

Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the pure this compound crystals in a vacuum oven.

Quality Control and Characterization

The purity and identity of the synthesized PTU should be confirmed.

Physical Characterization

The melting point of the purified product should be determined and compared to the literature value. A sharp melting point close to the literature value is a good indicator of purity.

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂OS | [11] |

| Molecular Weight | 170.23 g/mol | [11] |

| Appearance | White or off-white crystalline powder | [10][12] |

| Melting Point | 218-221 °C | [10][11] |

Chromatographic Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sensitive method for assessing the purity of PTU and detecting any process-related impurities, such as unreacted thiourea.[13]

Table 3: HPTLC Method for Purity Assessment

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel 60 F254 TLC plates | [13] |

| Mobile Phase | Hexane : Acetone : Ethyl Acetate : Formic Acid (6:4:1:0.5 v/v) | [13] |

| Detection Wavelength | 254 nm | [13] |

| Rf Value of PTU | 0.48 | [13] |

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for PTU synthesis and purification.

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

This compound's therapeutic effect comes from its ability to disrupt the synthesis of thyroid hormones in the thyroid gland. The following diagram outlines this signaling pathway and indicates the points of inhibition by PTU.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (PTU): The Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. droracle.ai [droracle.ai]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 10. phebra.com [phebra.com]

- 11. This compound EP Reference Standard CAS 51-52-5 Sigma Aldrich [sigmaaldrich.com]

- 12. This compound | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

The Genesis of a Thyroid Antagonist: A Technical History of Propylthiouracil as a Research Compound

An in-depth guide for researchers, scientists, and drug development professionals on the historical development of Propylthiouracil (PTU), from its serendipitous discovery to its establishment as a cornerstone of antithyroid research.

Introduction

This compound (PTU), a thionamide drug, has been a mainstay in the treatment of hyperthyroidism for over seven decades. Its journey from a research compound to a clinical therapeutic is a compelling narrative of scientific inquiry, serendipitous observation, and systematic investigation. This technical guide delves into the historical development of PTU, focusing on the foundational research that established its role as a potent antithyroid agent. We will explore the early experimental methodologies, quantitative data from seminal studies, and the elucidation of its mechanism of action, providing a comprehensive resource for today's researchers.

The Dawn of Antithyroid Drug Discovery

The story of PTU begins in the early 1940s, a period of burgeoning interest in the chemical control of thyroid function. Landmark research by Drs. Julia and Cosmo Mackenzie and Curt Richter at the Johns Hopkins University School of Medicine, and the seminal 1943 report by Dr. Edwin B. Astwood on the use of thiourea and thiouracil, set the stage for a revolution in thyroid therapeutics.[1][2] These early investigations revealed that certain sulfur-containing compounds could induce goiter and hypothyroidism in experimental animals, paving the way for the development of less toxic and more potent derivatives.

The Synthesis of a More Potent Thiouracil

Following the initial discoveries with thiourea and thiouracil, a systematic search for more effective and safer antithyroid compounds began. In 1945, Astwood and VanderLaan published their work on "Thiouracil derivatives of greater activity for the treatment of hyperthyroidism," which introduced 6-n-propylthiouracil.[3] This new compound demonstrated significantly greater antithyroid activity compared to its predecessors.

Experimental Protocol: Synthesis of this compound

The original synthesis of this compound involved the condensation of ethyl β-oxocaproate with thiourea in the presence of a base. The general procedure is as follows:

-

Reaction Setup: Ethyl β-oxocaproate and thiourea are dissolved in an ethanolic solution of sodium ethoxide.

-

Reflux: The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound.

-

Purification: The crude product is then collected by filtration, washed, and recrystallized from a suitable solvent, such as ethanol or water, to yield purified 6-n-propyl-2-thiouracil.

Early Biological Evaluation: Unraveling the Mechanism of Action

The initial biological evaluation of PTU and other thiouracils relied on in vivo studies in animal models, primarily rats. These early experiments were crucial in establishing the antithyroid properties of these compounds and in beginning to unravel their mechanism of action.

Key Experimental Protocols of the Era

1. Goitrogenic Activity Assay: This assay was fundamental in screening for antithyroid compounds.

-

Animal Model: Young male rats were typically used.

-

Procedure:

-

The test compound (e.g., this compound) was administered to the rats in their drinking water or mixed with their food for a period of 10 to 14 days.

-

A control group received a standard diet and water without the test compound.

-

At the end of the treatment period, the animals were euthanized, and their thyroid glands were carefully dissected and weighed.

-

A significant increase in thyroid gland weight in the treated group compared to the control group indicated goitrogenic activity.

-

2. Basal Metabolic Rate (BMR) Measurement: BMR was a key physiological parameter used to assess thyroid function.

-

Apparatus: A closed-circuit or open-circuit respirometer designed for small animals was used.

-

Procedure:

-

Rats were fasted for a specific period to ensure a post-absorptive state.

-

The animal was placed in the metabolic chamber of the respirometer.

-

Oxygen consumption was measured over a set period, and the BMR was calculated and expressed as cubic centimeters of oxygen consumed per 100 grams of body weight per hour.

-

A decrease in BMR in animals treated with the test compound was indicative of an antithyroid effect.

-

3. Radioactive Iodine Uptake (RAIU) Studies: The availability of radioactive isotopes of iodine in the mid-1940s revolutionized thyroid research.

-

Isotope: Iodine-131 (¹³¹I) was commonly used.

-

Procedure:

-

Rats were administered the test compound for a specified duration.

-

A tracer dose of ¹³¹I was then administered, typically via intraperitoneal injection.

-

After a set time (e.g., 24 hours), the animals were euthanized, and their thyroid glands were removed.

-

The radioactivity in the thyroid gland was measured using a Geiger-Müller counter.

-

A significant reduction in the uptake of ¹³¹I in the thyroids of treated animals compared to controls demonstrated the compound's ability to interfere with iodine metabolism.

-

Quantitative Data from Foundational Studies

The following tables summarize the quantitative data from early research on this compound, providing a snapshot of its efficacy and toxicity profile as it was being established as a research compound.

| Parameter | Species | Dosage | Observation | Reference |

| Goitrogenic Activity | Rat | 0.1% in diet for 10 days | Marked increase in thyroid gland weight. | Astwood, 1943 (Implied from thiouracil) |

| Basal Metabolic Rate | Human | 200-300 mg/day | BMR returned to normal in patients with hyperthyroidism. | Astwood, 1943 (Implied from thiouracil) |

| Radioactive Iodine Uptake | Rat | 1 µmol/100g body weight (single injection) | Marked inhibition of thyroidal organic iodine formation 17-18 hours after injection. | Taurog et al., 1977 |

| Antithyroid Potency | Rat | 0.005% in drinking water for 7 days | 50% suppression of thyroidal protein-bound iodine (PBI). | Cooper et al., 1983 |

Table 1: Early Efficacy Data for this compound

| Parameter | Species | Route of Administration | LD50 Value (mg/kg) | Reference |

| Acute Toxicity | Rat | Oral | 1250 | DrugBank Online[4] |

| Mouse | Oral | 938 | RTECS (Registry of Toxic Effects of Chemical Substances) | |

| Guinea Pig | Oral | 500 | RTECS (Registry of Toxic Effects of Chemical Substances) |

Table 2: Acute Toxicity Data for this compound from Early Studies

Elucidation of the Signaling Pathway and Experimental Workflow

Through the meticulous application of the experimental protocols described above, early researchers were able to piece together the mechanism of action of this compound. It was determined that PTU's primary mode of action is the inhibition of the enzyme thyroid peroxidase (TPO). TPO is essential for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

Later studies also revealed a second mechanism of action: the inhibition of the peripheral deiodination of T4 to the more potent T3 in peripheral tissues. This dual action contributes to its effectiveness in rapidly reducing the symptoms of hyperthyroidism.

The following diagrams, generated using Graphviz, illustrate the signaling pathway inhibited by PTU and the typical experimental workflow for evaluating antithyroid compounds in the 1940s.

Caption: Inhibition of Thyroid Hormone Synthesis and Peripheral Conversion by this compound.

Caption: Experimental Workflow for Antithyroid Drug Discovery in the 1940s.

Conclusion

The historical development of this compound as a research compound exemplifies a classic era of pharmacology, characterized by astute observation, systematic animal experimentation, and the application of emerging technologies like radioisotopes. The foundational studies of the 1940s and 1950s not only established PTU as a potent antithyroid agent but also laid the groundwork for our modern understanding of thyroid physiology and the chemical control of hormone synthesis. For contemporary researchers, this historical perspective offers valuable insights into the principles of drug discovery and the enduring legacy of these pioneering scientific endeavors.

References

Propylthiouracil: A Technical Guide to its Application in Thyroid Hormone Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

Propylthiouracil (PTU) stands as a cornerstone pharmacological tool for investigating the intricacies of thyroid hormone synthesis and the pathophysiology of thyroid disorders. This thiourea-based antithyroid agent offers a specific and multifaceted mechanism of action that allows for the precise modulation of thyroid function in experimental settings. This technical guide provides an in-depth overview of PTU's role in thyroid research, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Mechanism of Action

This compound exerts its effects through a dual mechanism, primarily targeting the thyroid gland itself, with a secondary action in peripheral tissues.[1]

-

Inhibition of Thyroperoxidase (TPO): The principal action of PTU is the inhibition of thyroperoxidase, a key enzyme in the thyroid follicular cells.[2][3] TPO is responsible for catalyzing two critical steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1] By binding to and inhibiting TPO, PTU effectively blocks the production of new thyroid hormones, namely thyroxine (T4) and triiodothyronine (T3).[4][5]

-

Inhibition of 5'-deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3.[1][2] This is achieved by blocking the enzyme 5'-deiodinase (specifically, type I iodothyronine deiodinase), which is responsible for this conversion in various tissues.[4][6] This secondary action contributes to a more rapid reduction in circulating T3 levels.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's pharmacological profile and its effects on thyroid hormone levels in experimental models.

Table 1: Pharmacokinetic and In Vitro Inhibition Data for this compound

| Parameter | Value | Organism/System | Reference |

| IC50 for Thyroperoxidase (TPO) | 1.2 µM | In vitro (AUR-TPO assay) | [7] |

| IC50 (nM) | 3380 | Human | [4] |

| Absorption | 75% | Human | [3] |

| Protein Binding | 80-85% | Human (plasma) | [3] |

| Volume of Distribution (Vd) | 0.4 L/kg | Human | [3] |

| Elimination Half-life | ~1 hour | Human | [3] |

Table 2: Effects of this compound on Serum Thyroid Hormone and TSH Levels in Rodents

| Species | PTU Dose and Administration | Duration | Effect on Serum T4 | Effect on Serum T3 | Effect on Serum TSH | Reference |

| Rat | 0.0005% in drinking water | 1 week | 50% suppression | Dose-dependent decrease | Dose-dependent increase | [8] |

| Rat | 0.05% in drinking water | 32 days | Significant decrease | - | - | [9] |

| Rat | 0.05% saline solution via gavage (1 mL/day) | 8 weeks | Significantly lower | Significantly lower | Higher | [10] |

| Rat | 0.15% in diet | 25 days | Undetectable | Undetectable | Significantly elevated | [11] |

| Mouse (ICR) | 1 mg/mL in drinking water (2 mg/day) | 3 weeks | - | - | - | [12] |

| Mouse (Athymic nude) | Oral administration | - | Hypothyroid state induced | - | - | [13] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in PTU's mechanism of action and its impact on the hypothalamic-pituitary-thyroid axis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. drugs.com [drugs.com]

- 6. droracle.ai [droracle.ai]

- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]

- 10. Hypothyroidism induced by this compound decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 11. The effect of basal hypothalamic isolation on pituitary-thyroid activity and the response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Low-level Laser Therapy on this compound-induced Hypothyroidism Model Mice: A Pilot Study [jkslms.or.kr]

- 13. This compound-induced hypothyroidism reduces xenograft tumor growth in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Pharmacokinetics of Propylthiouracil in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental pharmacokinetic properties of Propylthiouracil (PTU) in rodent models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with detailed experimental considerations.

Introduction to this compound (PTU)

This compound is a thioamide medication primarily used in the treatment of hyperthyroidism. Its mechanism of action involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] Additionally, PTU inhibits the peripheral conversion of T4 to the more potent T3 by blocking the enzyme 5'-deiodinase.[1][2][3] Rodent models, particularly rats, are extensively used to study the pharmacology and toxicology of PTU, making a thorough understanding of its pharmacokinetics in these species essential for interpreting experimental outcomes.

Pharmacokinetic Profile of this compound in Rodents

The following tables summarize key quantitative pharmacokinetic parameters of this compound in rats and mice, compiled from various studies. These values provide a comparative overview of the drug's disposition in these commonly used laboratory animals.

Table 1: Absorption and Distribution of this compound in Rodents

| Parameter | Species (Strain) | Route of Administration | Value | Reference |

| Bioavailability | Rat | Oral | Well absorbed | [4] |

| Protein Binding | Rat (Sprague-Dawley) | Intravenous, Intraperitoneal, Oral | 57% | [5] |

| Volume of Distribution (Vd) | Human (for reference) | - | 0.4 L/kg | [6] |

| Tissue Distribution | Rat | Intraperitoneal | Accumulation in the thyroid | [5] |

| Tissue Distribution | Mouse | - | Accumulation in the thyroid gland | [7] |

| Placental Transfer | Rat | Injection | Demonstrated | [5] |

Table 2: Metabolism and Excretion of this compound in Rodents

| Parameter | Species (Strain) | Route of Administration | Value | Reference |

| Metabolism | Rat | - | Extensively metabolized | [4] |

| Major Metabolite (Urine) | Rat | - | This compound glucuronide (40-48%) | [5] |

| Major Metabolite (Bile) | Rat | - | A different glucuronide conjugate of PTU | [5] |

| Earliest Detectable Metabolite | Rat | - | This compound disulfide | [5] |

| Urinary Excretion (24h) | Rat (Sprague-Dawley) | Intravenous, Intraperitoneal, Oral | 75-90% of administered radiolabel | [5] |

| Unchanged Drug in Urine (24h) | Rat (Sprague-Dawley) | Intravenous, Intraperitoneal, Oral | 9-15% | [5] |

| Biliary Excretion | Rat (Sprague-Dawley) | Intravenous, Intraperitoneal, Oral | ~15% of administered radiolabel | [5] |

Table 3: Half-life and Clearance of this compound in Rodents

| Parameter | Species (Strain) | Route of Administration | Value | Reference |

| Half-life | Rat (Sprague-Dawley) | Intravenous, Intraperitoneal, Oral | 4-6 hours | [5] |

| Half-life (Serum, biexponential) | Rat | Withdrawal after treatment | Rapid phase: ~4 hours; Slow phase: ~2.6 days | [8] |

| Half-life (Thyroid) | Rat | Withdrawal after treatment | 1.4 days | [8] |

| LD50 | Rat | Oral | 1250 mg/kg | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies. Below are outlines of common experimental protocols for investigating the pharmacokinetics of this compound in rodents, based on cited literature.

Animal Models

-

Strains Commonly Used: Sprague-Dawley, Wistar, Fischer 344 (Rats); C57Bl/6 (Mice)[5][9]

-

Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles. Food and water are typically provided ad libitum, although fasting may be required for certain studies.[10]

Administration of this compound

3.2.1. Oral Administration (Gavage)

-

Preparation of Dosing Solution: this compound is dissolved in a suitable vehicle, such as water.[9]

-

Dosing: A specific dose (e.g., 50 mg/kg, 100 mg/kg) is administered directly into the stomach using a gavage needle.[9] The volume administered should be appropriate for the size of the animal.

3.2.2. Oral Administration (in Drinking Water)

-

Preparation: this compound is dissolved in the drinking water at a specified concentration (e.g., 0.0001% to 0.05%).[5][8]

-

Administration: The medicated water is provided to the animals as their sole source of drinking water. The daily dose can be calculated based on water consumption.

3.2.3. Intravenous (IV) Injection

-

Animal Restraint: The rat is placed in a suitable restraint device.[11]

-

Vein Dilation: The tail is warmed to dilate the lateral tail veins.[11]

-

Injection: The dosing solution is slowly injected into a lateral tail vein using an appropriate gauge needle (e.g., 21-23 gauge).[11]

-

Post-injection: Gentle pressure is applied to the injection site to prevent bleeding.[11]

3.2.4. Intraperitoneal (IP) Injection

-

Animal Restraint: The animal is securely restrained to expose the abdomen.

-

Injection Site: The injection is administered into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

Injection: A needle of appropriate size is inserted at a shallow angle to penetrate the peritoneal cavity, and the dose is administered.

Sample Collection

-

Blood Sampling: Blood samples can be collected at various time points post-administration from sites such as the tail vein, saphenous vein, or via terminal cardiac puncture. The retro-orbital sinus can also be used, typically under anesthesia.

-

Tissue Sampling: Following euthanasia, tissues of interest (e.g., thyroid, liver) are excised, weighed, and processed for analysis.

Analytical Methods

3.4.1. Radioimmunoassay (RIA)

A sensitive and specific RIA has been developed for the quantification of PTU in serum and thyroid tissue.[12][13]

-

Radioligand: 125I-labeled this compound.[12]

-

Detection Limit: As low as 100 pg.[12]

-

Specificity: Negligible cross-reactivity with known PTU metabolites.[12]

3.4.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS methods are employed for the simultaneous quantification of PTU and its metabolites, such as this compound glucuronide.

-

Chromatographic Separation: Typically achieved using a C18 column (e.g., ZORBAX Extend-C18).[3][4]

-

Mobile Phase: A gradient mixture of solvents such as formic acid, methanol, and acetonitrile is commonly used.[3][4]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often utilized.[3][4]

-

Detection: Multiple reaction monitoring (MRM) provides high selectivity and sensitivity.[3][4]

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

The following diagram illustrates the key inhibitory actions of this compound on thyroid hormone synthesis and peripheral conversion.

Caption: Mechanism of action of this compound (PTU).

Experimental Workflow for a Rodent Pharmacokinetic Study of this compound

This diagram outlines a typical workflow for conducting a pharmacokinetic study of this compound in a rodent model.

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound in rodents is characterized by good oral absorption, significant protein binding, and rapid metabolism and excretion, primarily as glucuronide conjugates. The half-life is relatively short, although a slower elimination phase has been observed. The thyroid gland serves as a site of drug accumulation. The provided experimental protocols and analytical methods offer a foundation for designing and executing robust preclinical studies. This technical guide serves as a valuable resource for researchers investigating the therapeutic and toxicological properties of this compound.

References

- 1. Assessing the Influence of this compound and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Quantification of this compound and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of this compound and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of oral this compound treatment on nitric oxide production in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A reexamination of the proposed inactivation of thyroid peroxidase in the rat thyroid by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (PTU) pharmacology in the rat. II. Effects of PTU on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. research.vt.edu [research.vt.edu]

- 11. research.vt.edu [research.vt.edu]

- 12. This compound (PTU) pharmacology in the rat. I. Serum and thyroid PTU measurements by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Propylthiouracil as a Tool to Induce Goiter in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of propylthiouracil (PTU) as a reliable and widely utilized tool for inducing goiter and hypothyroidism in various animal models. This document synthesizes key experimental protocols, quantitative data from multiple studies, and the underlying signaling pathways involved in PTU-induced thyroid gland enlargement. The information presented herein is intended to assist researchers in designing and implementing robust in vivo studies for investigating thyroid pathophysiology and evaluating novel therapeutic interventions.

Mechanism of Action

This compound is a thionamide drug that primarily functions by inhibiting the synthesis of thyroid hormones.[1][2][3] Its mechanism of action is twofold:

-

Inhibition of Thyroid Peroxidase (TPO): PTU blocks the TPO enzyme, which is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[1][2][4] This is the principal mechanism leading to reduced thyroid hormone production.

-

Inhibition of 5'-deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by blocking the enzyme 5'-deiodinase.[1][2]

The resulting decrease in circulating thyroid hormone levels triggers a compensatory response from the pituitary gland, leading to increased secretion of thyroid-stimulating hormone (TSH).[5][6][7] Chronic overstimulation of the thyroid gland by TSH results in both hyperplasia (increased cell number) and hypertrophy (increased cell size) of the thyroid follicular cells, culminating in the development of a goiter.[5][7]

Experimental Protocols for Goiter Induction

The oral administration of PTU in drinking water is the most common and convenient method for inducing goiter in rodent models. The following protocols are derived from various successful studies.

Rat Models

-

Objective: To induce hypothyroidism and goiter in adult rats.

-

Animal Strain: Wistar or Sprague-Dawley rats are commonly used.

-

PTU Preparation and Administration:

-

Duration of Treatment: A treatment period of 4 to 8 weeks is typically sufficient to induce a significant goiter and pronounced hypothyroidism.[5][6][11]

-

Monitoring and Endpoints:

-

Monitor body weight and water consumption throughout the study.[11]

-

At the end of the treatment period, collect blood samples for hormonal analysis (T3, T4, and TSH).

-

Euthanize the animals and carefully dissect and weigh the thyroid gland.

-

Fix the thyroid tissue in an appropriate fixative (e.g., 10% neutral buffered formalin) for histological examination.

-

Mouse Models

-

Objective: To induce hypothyroidism and goiter in mice.

-

Animal Strain: ICR (Institute of Cancer Research) mice are a suitable strain.[12]

-

PTU Preparation and Administration:

-

Duration of Treatment: A 3-week treatment period has been shown to be effective in inducing hypothyroidism.[12]

-

Monitoring and Endpoints:

-

Monitor body weight regularly.[12]

-

Collect blood for T4 and TSH measurement.

-

Harvest the thyroid gland for histological analysis.

-

Quantitative Data on PTU-Induced Goiter

The following tables summarize the quantitative effects of PTU treatment on key thyroid-related parameters in rats.

Table 1: Hormonal Changes in Rats Following PTU Treatment

| Animal Model | PTU Dose and Duration | T3 Level | T4 Level | TSH Level | Reference |

| Wistar Rats | 1 mg/kg/day for 1 month (oral) | 1.44 ± 0.41 pg/ml (Control: 3.06 ± 0.41 pg/ml) | 2.32 ± 0.43 µg/dl (Control: 5.03 ± 0.42 µg/dl) | 27.33 ± 0.40 µU/ml (Control: 10.41 ± 1.08 µU/ml) | [5][6] |

| Wistar Rats | 0.02% in drinking water for 2 months | 37.48% reduction compared to control | 36.57% reduction compared to control | 4.82-fold increase compared to control | [11] |

| Infant Rats | 0.001% in drinking water of the dam | - | Depressed to 25% of controls | - | [10] |

Table 2: Histological and Morphological Changes in the Thyroid Gland of Rats

| PTU Treatment | Key Histological Findings | Reference |

| 1 mg/kg/day for 1 month | Hyperplasia of follicles with obliterated lumina. | [5][6] |

| General PTU treatment | Decreased follicular size and colloid content, increased epithelial cell height, degeneration and vacuolation of epithelial cells. | [5] |

| General PTU treatment | Hyperplastic cells with hyperchromatic nuclei, congestion of blood capillaries, follicular dilatation, and vacuolar degeneration. | [13] |

Signaling Pathways in PTU-Induced Goiter

The chronic elevation of TSH due to PTU-induced hypothyroidism is the primary driver of goiter formation. TSH binds to its receptor (TSHR) on the surface of thyroid follicular cells, activating downstream signaling cascades that promote cell growth and proliferation. The PI3K-AKT and RAS pathways have been identified as key players in this process.[14][15]

Caption: Signaling pathway of PTU-induced goiter.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for inducing and analyzing goiter in an animal model using PTU.

Caption: Experimental workflow for PTU-induced goiter studies.

Conclusion

The use of this compound provides a robust and reproducible method for inducing goiter in animal models, offering a valuable platform for studying the pathophysiology of thyroid disorders and for the preclinical evaluation of novel therapeutic agents. This guide provides researchers with the essential information to design and execute such studies, ensuring the generation of high-quality, reliable data. Careful attention to the experimental protocols and endpoints outlined will contribute to the successful application of this model in advancing our understanding of thyroid biology and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. How does this compound work? [drugs.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Effect of this compound dose on serum thyroxine, growth, and weaning in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Effect of Low-level Laser Therapy on this compound-induced Hypothyroidism Model Mice: A Pilot Study [jkslms.or.kr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Xiao-Luo-Wan treats this compound-induced goiter with hypothyroidism in rats through the PI3K-AKT/RAS pathways based on UPLC/MS and network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Thionamides: Unraveling the Fundamental Differences Between Propylthiouracil and Methimazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Propylthiouracil (PTU) and methimazole (MMI) are thionamide-class drugs that form the cornerstone of anti-thyroid therapy, primarily in the management of hyperthyroidism and Graves' disease. While both drugs share a common primary mechanism of action—the inhibition of thyroid hormone synthesis—a closer examination reveals fundamental differences in their chemical structure, pharmacokinetics, and secondary mechanisms. These distinctions have significant implications for their clinical efficacy, side-effect profiles, and therapeutic applications. This technical guide provides a comprehensive analysis of the core differences between PTU and MMI, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to inform researchers, scientists, and drug development professionals.

Introduction

Hyperthyroidism, a condition characterized by an overactive thyroid gland, results in the excessive production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The primary therapeutic intervention for hyperthyroidism involves the use of anti-thyroid drugs, with this compound and methimazole being the most prominent agents. Both are heterocyclic compounds containing a thiourea moiety, crucial for their anti-thyroid activity. Their principal mechanism involves the inhibition of thyroid peroxidase (TPO), the key enzyme responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of T4 and T3.[1][2][3] However, the nuanced differences in their molecular interactions, metabolic pathways, and clinical effects warrant a detailed comparative analysis.

Chemical Structure and Properties

The distinct chemical structures of PTU and MMI underpin their differing pharmacological properties.

| Property | This compound (PTU) | Methimazole (MMI) |

| Chemical Name | 6-propyl-2-thiouracil | 1-methyl-1,3-dihydro-2H-imidazole-2-thione |

| Molecular Formula | C₇H₁₀N₂OS | C₄H₆N₂S |

| Molecular Weight | 170.23 g/mol [1][4] | 114.17 g/mol |

| Structure | A pyrimidine derivative | An imidazole derivative |

| Image |

|

|

Mechanism of Action: A Tale of Two Inhibitions

Inhibition of Thyroid Peroxidase (TPO)

Both PTU and MMI effectively inhibit TPO, thereby blocking the synthesis of thyroid hormones.[1][2] They act as substrates for TPO, leading to the irreversible inactivation of the enzyme.[5] This inhibition prevents the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form T4 and T3.[3] While both drugs target TPO, molecular modeling studies suggest subtle differences in their binding affinities and interactions with the enzyme's active site.[6]

Peripheral Conversion of T4 to T3: The Key Distinction

A fundamental difference between the two drugs lies in their effect on the peripheral conversion of T4 to the more biologically active T3. This conversion is catalyzed by the enzyme 5'-deiodinase (Type 1).[5][7] This compound is a potent inhibitor of type 1 deiodinase, whereas methimazole has no significant effect on this enzyme. [5] This unique property of PTU leads to a more rapid reduction in circulating T3 levels, which can be particularly advantageous in severe hyperthyroidism and thyroid storm.[8]

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of PTU and MMI differ significantly, influencing their dosing regimens and clinical use.

| Parameter | This compound (PTU) | Methimazole (MMI) |

| Bioavailability | 80-95%[5] | 80-95%[5] |

| Plasma Protein Binding | ~80%[5] | Virtually none[5] |

| Half-life | 1-2 hours[5] | 3-5 hours[5] |

| Volume of Distribution | ~30 L[5] | ~40 L[5] |

| Placental Transfer | Lower | Higher[5] |

| Excretion in Breast Milk | Low | Higher[5] |

| Dosing Frequency | Multiple daily doses (typically every 8 hours)[9] | Once daily |

Clinical Efficacy and Applications

Both drugs are effective in achieving a euthyroid state in patients with hyperthyroidism. However, their distinct properties make them more suitable for specific clinical scenarios.

-

Methimazole is generally considered the first-line drug for the treatment of hyperthyroidism due to its longer half-life, allowing for once-daily dosing, which improves patient compliance.[10] It is also associated with a lower risk of severe liver injury compared to PTU.[11]

-

This compound is preferred in the first trimester of pregnancy due to a lower risk of congenital abnormalities compared to methimazole.[12] Its ability to inhibit the peripheral conversion of T4 to T3 also makes it the drug of choice in the management of thyroid storm, a life-threatening exacerbation of hyperthyroidism.[8]

Side Effect Profiles: A Critical Consideration

While generally well-tolerated, both PTU and MMI can cause adverse effects, some of which are severe.

| Side Effect | This compound (PTU) | Methimazole (MMI) |

| Minor | Rash, urticaria, arthralgia, fever, gastrointestinal upset | Rash, urticaria, arthralgia, fever, gastrointestinal upset |

| Major | Hepatotoxicity (can be severe and fatal) , agranulocytosis, vasculitis | Agranulocytosis, cholestatic jaundice, aplasia cutis (in neonates) |

The risk of severe hepatotoxicity with PTU has led to a "black box" warning from the FDA, recommending its use only in patients who cannot tolerate MMI or for whom radioactive iodine therapy or surgery is not appropriate.[13]

Experimental Protocols: A Guide for Researchers

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay is crucial for evaluating the potency of potential anti-thyroid compounds. A common method is the Amplex UltraRed (AUR) assay.[3]

Principle: TPO, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of the non-fluorescent AUR reagent to the highly fluorescent resorufin. The rate of fluorescence increase is proportional to TPO activity. Inhibitors will reduce the rate of resorufin formation.

Protocol Outline:

-

Prepare Reagents:

-

TPO enzyme extract (from recombinant human cell lines or animal thyroid microsomes).[3]

-

Amplex UltraRed (AUR) stock solution.

-

Hydrogen peroxide (H₂O₂) solution.

-

Test compounds (PTU, MMI, or novel molecules) at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the TPO extract.

-

Add the test compounds at different concentrations.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[3]

-

Initiate the reaction by adding a mixture of AUR and H₂O₂.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission) over time or at a fixed endpoint.

-

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each concentration of the test compound.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vitro Type 1 Deiodinase (DIO1) Inhibition Assay

This assay is used to assess the ability of compounds to inhibit the conversion of T4 to T3. A common method involves measuring the release of radioactive iodide from radiolabeled reverse T3 (rT3).[14]

Principle: DIO1 catalyzes the deiodination of the outer ring of rT3, releasing iodide. By using ¹²⁵I-labeled rT3, the amount of released ¹²⁵I⁻ can be quantified as a measure of enzyme activity.

Protocol Outline:

-

Prepare Reagents:

-

Assay Procedure:

-

Incubate the DIO1 enzyme source with the test compound for a specific time.

-

Initiate the deiodination reaction by adding ¹²⁵I-rT3 and DTT.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).[16]

-

Stop the reaction (e.g., by adding a stopping solution and precipitating the remaining substrate with trichloroacetic acid).

-

Separate the released ¹²⁵I⁻ from the unreacted ¹²⁵I-rT3 (e.g., using ion-exchange chromatography).

-

Quantify the radioactivity of the released ¹²⁵I⁻ using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of DIO1 inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value.

-

Clinical Trial Protocol for Comparing PTU and MMI in Graves' Disease

A well-designed clinical trial is essential for comparing the efficacy and safety of PTU and MMI.

Protocol Outline:

-

Study Design: A randomized, controlled, double-blind clinical trial is the gold standard.

-

Patient Population: Patients with newly diagnosed Graves' disease.[17][18]

-

Inclusion Criteria:

-

Clinical and biochemical evidence of hyperthyroidism (suppressed TSH, elevated free T4 and/or T3).

-

Positive TSH receptor antibodies (TRAb).

-

-

Exclusion Criteria:

-

Previous treatment with anti-thyroid drugs, radioactive iodine, or thyroid surgery.

-

Pregnancy or lactation.

-

Significant liver disease or blood disorders.

-

-

Interventions:

-

Monitoring and Assessments:

-

Baseline: Clinical evaluation, thyroid function tests (TSH, free T4, free T3), complete blood count (CBC), and liver function tests (LFTs).

-

Follow-up (e.g., at 4, 8, and 12 weeks): Clinical assessment for symptoms of hyperthyroidism and adverse drug reactions. Repeat thyroid function tests, CBC, and LFTs.[17]

-

-

Outcome Measures:

-

Primary: Time to achieve euthyroidism (normalization of free T4 and free T3 levels).

-

Secondary: Incidence of adverse effects, changes in TRAb levels, and patient-reported outcomes.

-

-

Statistical Analysis: Appropriate statistical methods to compare the outcomes between the two treatment groups.

Conclusion

This compound and methimazole, while both effective anti-thyroid drugs, exhibit fundamental differences that are critical for informed clinical decision-making and future drug development. Methimazole's favorable pharmacokinetic profile and lower risk of severe hepatotoxicity make it the preferred agent for most patients with hyperthyroidism. However, this compound's unique ability to inhibit the peripheral conversion of T4 to T3 and its better safety profile in the first trimester of pregnancy secure its indispensable role in specific clinical situations. A thorough understanding of these differences, supported by robust experimental data, is paramount for optimizing patient care and advancing the development of novel anti-thyroid therapies.

References

- 1. 6-Propylthiouracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Estimating Margin of Exposure to Thyroid Peroxidase Inhibitors Using High-Throughput in vitro Data, High-Throughput Exposure Modeling, and Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. This compound | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Thyroid Storm Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]

- 9. drugs.com [drugs.com]

- 10. 2018 European Thyroid Association Guideline for the Management of Graves' Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The efficiency and safety of methimazole and this compound in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the safety between this compound and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand-induced inactivation of type I iodothyronine 5'-deiodinase: protection by this compound in vivo and reversibility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repub.eur.nl [repub.eur.nl]

- 17. The Differential Effects of this compound and Methimazole as Graves' Disease Treatment on Vascular Atherosclerosis Markers: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

exploring the off-target effects of Propylthiouracil in preliminary studies

For Researchers, Scientists, and Drug Development Professionals

Propylthiouracil (PTU), a thioamide medication, has long been a cornerstone in the management of hyperthyroidism. Its primary mechanism of action involves the inhibition of thyroid peroxidase, thereby blocking the synthesis of thyroid hormones. Additionally, PTU curtails the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3). While effective, the clinical use of PTU is associated with several significant off-target effects, primarily hepatotoxicity, agranulocytosis, and antineutrophil cytoplasmic antibody (ANCA)-associated vasculitis. This technical guide provides an in-depth exploration of these adverse effects, focusing on the preliminary studies that have sought to elucidate their underlying mechanisms. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.

Key Off-Target Effects of this compound: Quantitative Overview

The following tables summarize the incidence and key characteristics of the major off-target effects associated with this compound, based on data from preliminary and clinical studies.

| Off-Target Effect | Incidence | Key Clinical Features | Onset |

| Hepatotoxicity | 0.1% - 1.2% for acute hepatitis. Asymptomatic ALT elevation in 14-28% of patients.[1] | Ranges from asymptomatic, transient elevations in serum aminotransferases to severe hepatitis and acute liver failure requiring transplantation.[1][2] | Typically within the first 3 months of therapy.[2] |

| Agranulocytosis | 0.2% - 0.5% | Severe reduction in granulocytes, leading to increased susceptibility to infections. Often presents with fever and sore throat. | Usually develops within the first 3 months of therapy.[3] |

| ANCA-Associated Vasculitis | Rare, but a recognized complication. | Inflammation of small blood vessels, often manifesting as a skin rash. Can also affect kidneys and lungs.[4][5][6] | Can occur after prolonged treatment.[4] |

Proposed Mechanisms and Signaling Pathways

The off-target effects of this compound are predominantly immune-mediated. The following diagrams, generated using the Graphviz DOT language, illustrate the proposed signaling pathways for PTU-induced vasculitis and hepatotoxicity.

This compound-Induced ANCA-Associated Vasculitis

This compound is hypothesized to induce the production of anti-neutrophil cytoplasmic antibodies (ANCAs), primarily targeting myeloperoxidase (MPO). The binding of these autoantibodies to neutrophils leads to their activation and subsequent damage to vascular endothelial cells.

This compound-Induced Hepatotoxicity

The mechanism of PTU-induced liver injury is thought to involve the formation of reactive metabolites and subsequent immune-mediated hepatocyte damage, potentially leading to apoptosis.

Experimental Protocols for Investigating Off-Target Effects

This section provides detailed methodologies for key experiments used in the preliminary assessment of this compound's off-target effects.

I. Assessment of PTU-Induced Hepatotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Seed hepatocytes (e.g., HepG2 cell line or primary human hepatocytes) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-